2,3-Bis(trifluoromethyl)nitrobenzene
Overview
Description
2,3-Bis(trifluoromethyl)nitrobenzene is an organic compound with the molecular formula C8H3F6NO2 and a molecular weight of 259.11 g/mol . It is characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Scientific Research Applications
2,3-Bis(trifluoromethyl)nitrobenzene is used in various scientific research applications, including:
Safety and Hazards
This compound is associated with several hazards. It can cause skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It’s known that nitrobenzene derivatives can undergo reactions such as nitration and conversion from the nitro group to an amine . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
Its use in proteomics research suggests that it may have an impact on protein function or structure .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzene compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the nitrobenzene compound and the biomolecules it interacts with.
Molecular Mechanism
It is known that nitrobenzene compounds can undergo various reactions, including free radical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)nitrobenzene typically involves the nitration of 1,3-bis(trifluoromethyl)benzene. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions usually require maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality. The nitration reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)nitrobenzene: Similar in structure but with the trifluoromethyl groups at different positions on the benzene ring.
2,4-Bis(trifluoromethyl)nitrobenzene: Another isomer with different positioning of the trifluoromethyl groups.
Uniqueness
2,3-Bis(trifluoromethyl)nitrobenzene is unique due to the specific positioning of its trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties. This positioning affects the compound’s electron distribution and steric hindrance, making it distinct from its isomers .
Properties
IUPAC Name |
1-nitro-2,3-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLZVFGJPNEGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568224 | |
Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-06-9 | |
Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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